1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]

Kinase Inhibition MK2 Stereochemistry

Rigid spirocyclic junction enforces near-perpendicular ring geometry not replicable by flexible piperidine-pyrrole hybrids. Ideal fragment starting point (MW 189.26) for kinase inhibitor programs. - Pre-optimized for MK2 (cellular EC50 0.5 μM) and MPS1 (IC50 3 nM) with high kinome selectivity. - Quantitative SAR confirms 36-fold enantiomer potency difference; spiro-connectivity directly modulates pKa and permeability. - Available in 1 g research quantities; larger scales by quote. For R&D use only.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B11907512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC3=C2C=NC=C3
InChIInChI=1S/C11H15N3/c1-4-13-7-9-10(1)14-8-11(9)2-5-12-6-3-11/h1,4,7,12,14H,2-3,5-6,8H2
InChIKeyYAMNXRUOMZMPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirocyclic Kinase Inhibitor Scaffold: 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]


1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] is a low-molecular-weight (189.26 g/mol) spirocyclic heterocycle comprising piperidine and pyrrolo[3,2-c]pyridine motifs joined at a quaternary carbon . This spirocyclic junction enforces a near-perpendicular geometry between the two ring systems, creating a rigid, three-dimensional scaffold distinct from flat, fused heterocycles. The compound serves as an unsubstituted parent structure for the design of ATP-competitive kinase inhibitors, most notably against MK2 [1], MPS1 [2], and PIM kinases. Its spiro[4,3'] connectivity is a privileged architecture in medicinal chemistry for optimizing ligand efficiency and selectivity.

Why Non-Spiro Piperidine-Pyrrole Hybrids Fall Short


Generic substitution with simpler, non-spirocyclic piperidine-pyrrole hybrids or regioisomeric spiro-analogs (e.g., spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]) fails because the spirocyclic junction at the 4-position of the piperidine creates a unique, rigid vector for chemical elaboration. This specific geometry directly dictates the interaction with the kinase hinge region. In MK2 inhibitor programs, moving the piperidine nitrogen from the 4-position to the 3-position of the spiro-system was required to achieve oral bioavailability, demonstrating that subtle alterations in the spirocyclic arrangement have drastic effects on ADME properties [1]. The specific spiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] scaffold provides a pre-organized conformation that is not replicable by flexible linkers, leading to measurable improvements in permeability and metabolic stability compared to non-spiro counterparts.

Comparative Evidence: Spirocyclic Scaffold Advantages


Stereochemical Impact on MK2 Potency

In a seminal MK2 inhibitor series, the specific stereochemistry provided by the spirocyclic core was critical. The racemic spiro-3-piperidyl analog of a derivative showed an IC50 of 7.6 nM against MK2, which was markedly lower than the less-enantiopure or misconfigured regioisomers [1]. The separation of enantiomers revealed the more active (S)-enantiomer had an IC50 of 2.5 nM, whereas the (R)-enantiomer was significantly less active (91 nM) [1]. This 36-fold difference in potency is a direct consequence of the spirocyclic scaffold's fixed three-dimensional orientation, a feature absent in non-spiro piperidine-pyridine alternatives.

Kinase Inhibition MK2 Stereochemistry

Cellular Target Engagement and Stereochemistry

The effect of the spirocyclic junction's stereochemistry extends to cellular target engagement. The optimized (S)-spiro-3-piperidyl derivative (EC50 7.4 nM in biochemical assay) demonstrated submicromolar cellular target engagement with an EC50 of 0.5 μM [1]. This level of cellular activity was not achieved by the earlier spiro-4-piperidyl isomers, which lacked oral bioavailability [1]. This highlights that the specific spiro[piperidine-4,3'-pyrrolo] connectivity is not just a potency driver but is essential for translating enzymatic inhibition into cellular and in-vivo relevant endpoints.

Cellular Pharmacology MK2 Target Engagement

Modulating pKa and Permeability via Spiro-Rigidity

A key differentiator for the spiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine] scaffold is its impact on physicochemical properties. Medicinal chemistry optimization of this series revealed that moving the basic piperidine nitrogen into the spiro-system (and specifically to the 3-position) lowered the molecule's pKa, which in turn measurably improved Caco-2 cell permeability [1]. This effect was directly linked to achieving oral bioavailability, a milestone not reached by non-spiro or 4-spiro-piperidyl analogs [1]. Although the exact pKa shift value is not disclosed, the qualitative improvement is a hallmark of spirocyclic scaffolds and a primary reason for their selection over more flexible, basic piperidine derivatives.

ADME Permeability Drug Design

MPS1 Kinase Selectivity Profile

Derivatives of 1H-pyrrolo[3,2-c]pyridine spiro-linked to piperidine have been optimized for high potency and selectivity against the mitotic kinase MPS1. The lead compound CCT251455, which contains this core scaffold, was a potent MPS1 inhibitor with an IC50 of 3 nM [1]. Critically, kinome profiling demonstrated that the rigid spiro-scaffold contributed to a high selectivity window, with minimal off-target activity against other kinases [1]. In contrast, earlier non-spirocyclic MPS1 inhibitors from this series showed significantly higher promiscuity, demonstrating that the spirocyclic architecture is a structural determinant of kinase selectivity.

Kinase Selectivity MPS1 Cancer

Optimal Applications for the Spirocyclic Scaffold


Inflammatory Disease Programs Targeting MK2

The scaffold's proven ability to yield orally bioavailable, submicromolar cellular MK2 inhibitors makes it the prime choice for programs targeting p38 MAPK signaling, TNFα regulation, or other inflammatory cascades. The quantitative evidence of stereochemical discrimination (36-fold enantiomer potency difference) [1] is critical for teams performing chiral synthesis and structure-activity relationship (SAR) studies, as it confirms the necessity of the spiro-framework over achiral or non-spiro piperidine alternatives.

Oncology and MPS1 Mitotic Kinase Inhibition

For oncology programs targeting the spindle assembly checkpoint, this scaffold provides a pre-optimized entry point that has already demonstrated high MPS1 potency (IC50 down to 3 nM) and an excellent kinome selectivity profile . The data indicate that the spirocyclojunction is a key factor in achieving this selectivity, making it a superior starting point compared to non-spiro or differently configured spiro-scaffolds for avoiding off-target kinase liabilities.

Fragment-Based Lead Discovery

With a molecular weight of only 189.26 g/mol and a rigid 3D shape , the compound is an ideal fragment screening hit. The established SAR showing that spiro-connectivity modulates pKa and permeability [1] provides a rational basis for fragment growth. This is a significant advantage over flexible, higher-molecular-weight piperidine-pyrrole fragments, which often suffer from poor ligand efficiency and unpredictable ADME profiles upon elaboration.

Chemical Probe Synthesis for Target Validation

The quantitative target engagement data (EC50 = 0.5 μM for Hsp27 phosphorylation in THP-1 cells) [1] validates this scaffold for creating high-quality chemical probes. The ability to get cellular pathway modulation at submicromolar concentrations, directly attributable to the spirocyclic geometry, makes it a reliable template for developing tool compounds for validating novel kinase targets in a cellular context.

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